Sucralose

描述

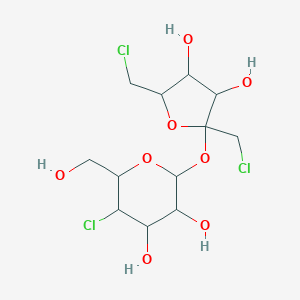

Sucralose is an artificial sweetener and sugar substitute. It is produced by chlorination of sucrose, selectively replacing three of the hydroxy groups to give a 1,6-dichloro-1,6-dideoxyfructose – 4-chloro-4-deoxygalactose disaccharide . It is about 600 times sweeter than sucrose (table sugar) . It is commonly sold under the Splenda brand name .

Synthesis Analysis

Sucralose is manufactured from table sugar (sucrose) through selective chlorination . The synthesis of sucralose involves a series of selective protection and deprotection steps .Molecular Structure Analysis

The molecular formula of sucralose is C12H19Cl3O8 . It is chlorinated at the C4 position of the glucose unit, and the C1/C6 positions of the fructose unit .Chemical Reactions Analysis

Sucralose can affect the proliferation and differentiation of T cells toward interferon-γ-producing subsets . It interferes with T-cell membrane order and limits PLC 1-dependent induction of intracellular calcium release into γ the cytoplasm .Physical And Chemical Properties Analysis

Sucralose has a molar mass of 397.63 g·mol −1 . It appears as an off-white to white powder . It is odorless and has a density of 1.69 g/cm 3 . Its melting point is 125 °C (257 °F; 398 K) and it is soluble in water (283 g/L at 20 °C) .科学研究应用

-

Metabolic Studies

- Field : Physiology and Pathology

- Summary : Sucralose is used in studies exploring its effects on human health, particularly in relation to metabolism . This includes understanding sucralose absorption, metabolism, and excretion .

- Methods : Researchers investigate the role of the sweet taste 1 receptor 3 (T1R3) in mediating sucralose-dependent signaling pathways that regulate satiety, incretin release, and insulin response .

- Results : The outcomes of these studies contribute to a deeper understanding of the manifold effects of sucralose on human physiology .

-

DNA Damage Studies

- Field : Toxicology

- Summary : Studies have been conducted to investigate the potential DNA damage caused by sucralose and its metabolite, sucralose-6-acetate .

- Methods : These studies use several tests to identify the clastogenic and aneugenic effects of sucralose and sucralose-6-acetate .

- Results : The results of these studies contribute to the understanding of the potential harmful effects of sucralose on DNA .

-

Carcinogenicity Studies

- Field : Oncology

- Summary : Sucralose has been studied for its potential carcinogenic effects .

- Methods : These studies involve exposing mice to sucralose throughout their lives starting from before birth .

- Results : Some studies have found that sucralose caused leukemia and related blood cancers in male mice .

-

Glycemic Response Studies

- Field : Endocrinology

- Summary : Sucralose is used in clinical investigations into the effect of sucralose on glycemic responses .

- Methods : These studies focus on the potential role that activation of gut sweet taste receptors has on overall glycemic control .

- Results : The results of these studies contribute to the understanding of the impact of sucralose on glycemic control .

-

Microbiome Studies

- Field : Microbiology

- Summary : Sucralose is used in studies investigating its effects on the gastrointestinal tract microbiome .

- Methods : These studies involve examining the impact of sucralose on the number and balance of beneficial bacteria in the gastrointestinal tract .

- Results : Some studies have found that sucralose can reduce the number and balance of beneficial bacteria in the gastrointestinal tract .

-

Histopathological Studies

- Field : Pathology

- Summary : Sucralose is used in histopathological studies investigating its effects on the gastrointestinal tract .

- Methods : These studies involve examining the histopathological changes in the gastrointestinal tract, including lymphocytic infiltrates into epithelium, epithelial scarring, mild depletion of goblet cells, and glandular disorganization in the colon .

- Results : Some studies have found that sucralose can cause these histopathological changes in the gastrointestinal tract .

-

Sucralose Degradation Studies

- Field : Environmental Science

- Summary : Sucralose is studied for its degradation products, particularly sucralose-6-acetate . The focus is on understanding whether these degradation products can cause DNA damage .

- Methods : The study uses several tests to identify the clastogenic and aneugenic effects of sucralose and sucralose-6-acetate .

- Results : The results contribute to the understanding of the potential harmful effects of sucralose degradation products on DNA .

-

Gut Health Studies

- Field : Gastroenterology

- Summary : Sucralose is used in studies investigating its effects on gut health . This includes understanding whether sucralose is a safer alternative to sugar in terms of its impact on bacterial endotoxin levels .

- Methods : The study involves comparing the effects of consuming sucralose and sugar on bacterial endotoxin levels .

- Results : The study found that consuming sucralose did not cause an increase in bacterial endotoxin levels in the body compared to consuming sugar .

-

Sweet Taste Receptor Studies

- Field : Sensory Science

- Summary : Sucralose is used in studies investigating its effects on sweet taste receptors . This includes understanding how sucralose stimulates these receptors and the subsequent physiological responses .

- Methods : The study involves examining the role of the sweet taste 1 receptor 3 (T1R3) in mediating sucralose-dependent signaling pathways .

- Results : The study contributes to the understanding of how sucralose interacts with sweet taste receptors .

-

Baking Studies

- Field : Food Science

- Summary : Unlike aspartame, sucralose does not break down at high temperatures and so can be used in baked goods .

- Methods : The study involves using sucralose in various baking recipes and observing its stability and sweetness retention .

- Results : The study contributes to the understanding of how sucralose behaves under high temperatures, such as those encountered during baking .

-

Obesity and Weight Management Studies

- Field : Nutrition and Dietetics

- Summary : Sucralose is used in studies investigating its effects on body weight . This includes understanding whether sucralose can help lower body weight compared to sugar and other artificial sweeteners .

- Methods : The study involves comparing the effects of consuming sucralose and other sweeteners on body weight .

- Results : Some studies show that sucralose may help lower body weight compared to sugar and other artificial sweeteners .

-

Insulin Resistance and Liver Inflammation Studies

- Field : Endocrinology

- Summary : Sucralose is used in studies investigating its effects on insulin resistance and liver inflammation .

- Methods : The study involves examining the effects of consuming sucralose on insulin resistance and liver inflammation .

- Results : Some research suggests that sucralose may cause negative effects on the body, such as increased insulin resistance and liver inflammation .

未来方向

Recent studies have raised questions about the safety of sucralose . More detailed molecular characterization of lipid rafts and functional interaction of proteins therein in the presence of sucralose, also in a concentration-dependent manner, may provide further insight into underlying molecular mechanisms . The potential benefit of high-dose sucralose on T-cell proliferation and effector function merits further studies for conditions of uncontrolled T-cell activation in humans .

属性

IUPAC Name |

(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQAVOSOZGMPRM-QBMZZYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3O8 | |

| Record name | SUCRALOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040245 | |

| Record name | Sucralose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to off-white, practically odourless, crystalline powder., Syrup; Anhydrous form is solid; [Merck Index] White to off-white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | .alpha.-D-Galactopyranoside, 1,6-dichloro-1,6-dideoxy-.beta.-D-fructofuranosyl 4-chloro-4-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SUCRALOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sucralose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, methanol and ethanol; Slightly soluble in ethyl acetate, Freely soluble in methanol, alcohol; slightly soluble in ethyl acetate | |

| Record name | SUCRALOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sucralose | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Positive allosteric modulators of the human sweet taste receptor ...developed as a new way of reducing dietary sugar intake .../can be used as/ ...valuable tool molecules to study the general mechanism of positive allosteric modulations of T1R taste receptors. Using chimeric receptors, mutagenesis, and molecular modeling, .../the study/ reveal how ...sweet enhancers follow a similar mechanism as the natural umami taste enhancer molecules. Whereas the sweeteners bind to the hinge region and induce the closure of the Venus flytrap domain of T1R2, the enhancers bind close to the opening and further stabilize the closed and active conformation of the receptor. | |

| Record name | Sucralose | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sucralose | |

Color/Form |

White to off white, crystalline powder, Anhydrous crystalline form: orthorhombic, needle-like crystals, Syrup | |

CAS RN |

56038-13-2 | |

| Record name | Sucralose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucralose [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056038132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucralose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15049 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sucralose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Galactopyranoside, 1,6-dichloro-1,6-dideoxy-.beta.-D-fructofuranosyl 4-chloro-4-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sucralose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl 4-chloro-4-deoxy-α-D-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCRALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K6UQ3ZD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sucralose | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130 °C, MP: 36.5 °C /Sucralose pentahydrate/ | |

| Record name | Sucralose | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

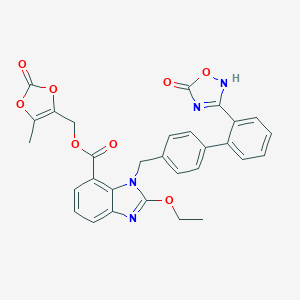

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。